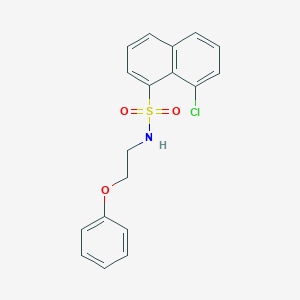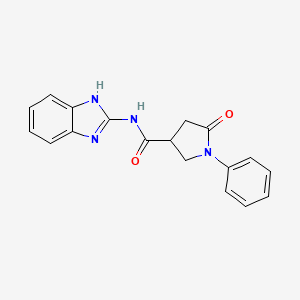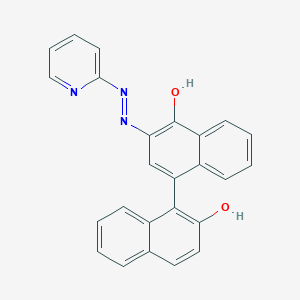![molecular formula C20H21BrClN3O2 B4898755 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4898755.png)
2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide is a chemical compound that belongs to the class of benzamide derivatives. It is a synthetic compound that has been extensively studied for its potential use in scientific research.
Mécanisme D'action
The mechanism of action of 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide is not fully understood. However, it has been shown to inhibit the activity of specific enzymes that are involved in inflammation and tumor growth. It has also been shown to have an effect on the levels of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects
Studies have shown that 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide can reduce inflammation in animal models of inflammation. It has also been shown to inhibit the growth of tumors in animal models of cancer. In addition, it has been shown to have an effect on the levels of certain neurotransmitters in the brain, which may contribute to its potential therapeutic effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide in lab experiments is its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties, which make it a promising candidate for the development of new drugs. However, one limitation of using this compound in lab experiments is its potential toxicity. Further studies are needed to determine the safety and efficacy of this compound.
Orientations Futures
There are several future directions for the study of 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide. One direction is to further investigate its potential therapeutic applications. Studies could be conducted to determine its efficacy in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another direction is to investigate its mechanism of action in more detail. Studies could be conducted to determine the specific enzymes that are inhibited by this compound and the neurotransmitters that are affected by its use. Finally, future studies could investigate the safety and toxicity of this compound in more detail. This could involve conducting studies in animal models to determine the maximum tolerated dose and any potential side effects.
Conclusion
2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide is a synthetic compound that has been extensively studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties and has potential therapeutic applications in the treatment of neurodegenerative diseases. The synthesis method for this compound has been optimized to produce high yields with high purity. However, further studies are needed to determine the safety and efficacy of this compound, as well as its mechanism of action in more detail.
Méthodes De Synthèse
The synthesis of 2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide involves the reaction of 3-chloro-4-(4-propionyl-1-piperazinyl)aniline with 2-bromo-1-benzoyl chloride in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or chloroform, and the product is purified using column chromatography. This method has been optimized to produce high yields of the compound with high purity.
Applications De Recherche Scientifique
2-bromo-N-[3-chloro-4-(4-propionyl-1-piperazinyl)phenyl]benzamide has been used in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-bromo-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrClN3O2/c1-2-19(26)25-11-9-24(10-12-25)18-8-7-14(13-17(18)22)23-20(27)15-5-3-4-6-16(15)21/h3-8,13H,2,9-12H2,1H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISAAMBEGRLRAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-[3-chloro-4-(4-propanoylpiperazin-1-yl)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7-fluoro-2-methyl-1H-indol-3-yl)-N-({1-[2-(4-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylacetamide](/img/structure/B4898679.png)
![dimethyl 5-{[3-(3,4,5-trimethoxyphenyl)acryloyl]amino}isophthalate](/img/structure/B4898691.png)


![4-chloro-N-(3-{[4-nitro-2-(trifluoromethyl)phenyl]amino}propyl)benzenesulfonamide](/img/structure/B4898705.png)

![N-{1-[1-(3-acetylbenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-chlorobenzamide](/img/structure/B4898723.png)


![3-[5-(4-bromophenyl)-1-(2-methylphenyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B4898750.png)
![4-methoxy-N-{1-[1-(3-methoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}benzamide](/img/structure/B4898756.png)
![(bicyclo[2.2.1]hept-5-en-2-ylmethyl)bis[3-(dimethylamino)propyl]amine](/img/structure/B4898759.png)
![7-bromo-4-(4-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B4898766.png)
![3-({[(6-phenyl-4-pyrimidinyl)thio]acetyl}amino)benzoic acid](/img/structure/B4898778.png)